Benzene, 1,2-bis(azidomethyl)-
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Overview
Description
Benzene, 1,2-bis(azidomethyl)-, also known as 1,2-bis(azidomethyl)benzene, is an organic compound with the molecular formula C8H8N6. This compound features two azidomethyl groups attached to a benzene ring, making it a member of the azide family. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(azidomethyl)- typically involves the reaction of benzene, 1,2-bis(chloromethyl)- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the complete substitution of chlorine atoms by azide groups .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis(azidomethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis(azidomethyl)- undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reagents such as triphenylphosphine in the Staudinger reduction.
Substitution Reactions: The azide groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition to facilitate the formation of triazoles.
Reduction: Triphenylphosphine is a common reagent for the Staudinger reduction.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products:
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,2-bis(azidomethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for Benzene, 1,2-bis(azidomethyl)- involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions to form triazoles, which are stable and versatile structures. The azide groups can also release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes that can insert into various chemical bonds .
Comparison with Similar Compounds
- Benzene, 1,3-bis(azidomethyl)-
- Benzene, 1,4-bis(azidomethyl)-
- Toluene, α-azido-
Comparison: Benzene, 1,2-bis(azidomethyl)- is unique due to the ortho positioning of its azidomethyl groups, which can influence its reactivity and the types of products formed in cycloaddition reactions. In contrast, the meta and para isomers (1,3- and 1,4-bis(azidomethyl)benzene) may exhibit different reactivity patterns and steric effects .
Properties
CAS No. |
102437-79-6 |
---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,2-bis(azidomethyl)benzene |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-3-1-2-4-8(7)6-12-14-10/h1-4H,5-6H2 |
InChI Key |
LLSVAGWJNWTZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
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